Cas no 84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine)
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
- SB60024
- 84737-35-9
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- Inchi: 1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
- InChI Key: PWNOIGQLJXJMBK-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(N=C1C(F)(F)F)F)OC
Computed Properties
- Exact Mass: 229.9870031Da
- Monoisotopic Mass: 229.9870031Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35Ų
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000597-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$771.12 | 2023-08-31 | |
| Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$686 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743558-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 98% | 1g |
¥7276.00 | 2024-07-28 |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine: A Comprehensive Overview
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, also known by its CAS number 84737-35-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of multiple substituents, including chlorine, fluorine, methoxy, and trifluoromethyl groups, imparts unique chemical properties and makes it a valuable molecule for research and industrial applications.
The structure of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is characterized by its substituted pyrimidine ring. The substitution pattern includes a chlorine atom at position 5, a fluorine atom at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 6. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and stability. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effect, which can enhance the reactivity of the molecule in certain reactions.
Recent studies have highlighted the potential of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine in the field of agrochemicals. Researchers have explored its use as a precursor for herbicides and insecticides due to its ability to inhibit key enzymes involved in plant and insect metabolism. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent activity against several agricultural pests without causing significant harm to non-target organisms. This makes it a promising candidate for sustainable pest management solutions.
In addition to its agricultural applications, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has also found utility in pharmaceutical research. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For example, researchers have investigated its role as a scaffold for developing kinase inhibitors, which are critical targets in cancer therapy. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, making it suitable for drug delivery systems.
The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an intermediate pyrimidine derivative with appropriate substituents. The use of modern catalytic techniques and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic methods. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are valuable for stereochemical studies.
The physical properties of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, such as melting point, solubility, and stability, are critical factors that influence its application in different industries. Studies have shown that this compound exhibits good thermal stability under standard conditions, making it suitable for high-temperature processes. Its solubility characteristics also make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
In conclusion, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, CAS number 84737-35-9, is a versatile compound with wide-ranging applications in agriculture, pharmaceuticals, and materials science. Its unique chemical structure and substituent effects make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry and technology.
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